molecular formula C18H15N9O3 B10942650 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942650
M. Wt: 405.4 g/mol
InChI Key: GEQYOXDUUMLZEY-UHFFFAOYSA-N
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Description

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include the formation of the pyrazole, triazole, and pyrimidine rings. Common synthetic routes may involve:

    Formation of Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes, often catalyzed by copper(I) salts.

    Formation of Pyrimidine Ring: This step may involve the condensation of amidines with β-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate, chromium trioxide

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of amine derivatives

    Reduction: Formation of carboxylic acids or ketones

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug development and other applications. Its specific structure allows for targeted interactions with enzymes and proteins, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H15N9O3

Molecular Weight

405.4 g/mol

IUPAC Name

4-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15N9O3/c1-30-18-14(27(28)29)10-24(23-18)8-7-15-21-17-13-9-20-26(12-5-3-2-4-6-12)16(13)19-11-25(17)22-15/h2-6,9-11H,7-8H2,1H3

InChI Key

GEQYOXDUUMLZEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

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